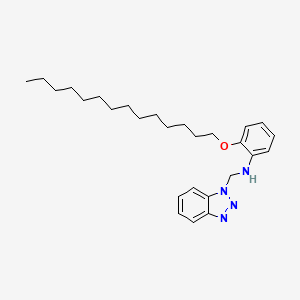

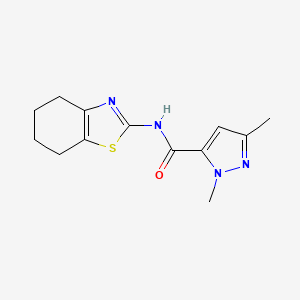

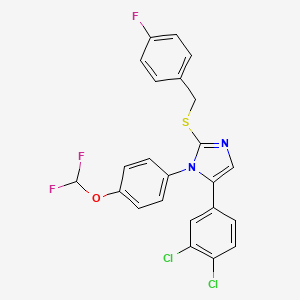

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “N-(1H-Benzotriazol-1-ylmethyl)benzamide” involves the reaction of 1H-Benzotriazole-1-methanol and Benzamide .Molecular Structure Analysis

The molecular structure of “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be represented by the SMILES notation: C1=CC=C (C=C1)C (=O)NCN2C3=CC=CC=C3N=N2 .Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for various chemical reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, dipolar cycloaddition reactions, and rearrangement reactions .Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a white amorphous powder . It has a melting point of 168-172 °C .Wissenschaftliche Forschungsanwendungen

Benzotriazole Mediated Synthesis of Methylenebisanilines The chemistry of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, a benzotriazole derivative, is foundational in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s. These compounds are prepared through reactions involving 1-hydroxymethylbenzotriazole with anilines under specific conditions. The resulting symmetrical and unsymmetrical methylenebisanilines have implications in various synthetic applications, indicating the versatility of benzotriazole chemistry in the creation of complex organic molecules (Katritzky, Lan, & Lam, 1990).

Synthesis of Substituted Diarylmethanes In another application, the derivative 4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline, a close relative of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, has been used for the substitution at the CH2 link through lithiation. This process paves the way for a novel approach to leuco dyes, which are vital in the printing and dyeing industries, demonstrating the compound's importance in material sciences (Katritzky, Lan, & Lam, 1991).

Novel Routes to Anilines Benzotriazole derivatives also play a crucial role in the synthesis of anilines, crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. The conversion of benzotriazole derivatives through various reagents into 4-substituted anilines showcases the adaptability of this compound in synthetic organic chemistry, offering routes to a plethora of valuable chemical entities (Katritzky, Lang, & Lan, 1993).

Safety and Hazards

The compound has been classified with the hazard code Xn, indicating that it is harmful . The risk statements associated with it are 22-36/37/38, which mean that it is harmful if swallowed, irritating to eyes, respiratory system, and skin . The safety statements are 26-36, which recommend washing with plenty of water in case of contact with eyes and wearing suitable protective clothing .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-tetradecoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-32-27-21-16-14-19-25(27)28-23-31-26-20-15-13-18-24(26)29-30-31/h13-16,18-21,28H,2-12,17,22-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTQEUXJKFEIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)